1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid

Overview

Description

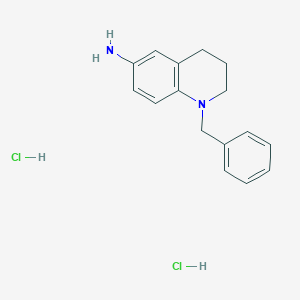

“1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via formation of C-C bonds . It can also be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .

Synthesis Analysis

The synthesis of “this compound” involves several stages . The first stage involves the reaction of 2,3-dimethyl-2,3-butane diol and 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with n-butyllithium in tetrahydrofuran and hexanes at -78°C for approximately 5 minutes. The second stage involves the reaction with Triisopropyl borate in tetrahydrofuran and hexanes at temperatures ranging from -78°C to 20°C for approximately 17.5 hours. The final stage involves quenching the reaction with water and ammonium chloride in tetrahydrofuran and hexanes at a pH of approximately 7-8 .Molecular Structure Analysis

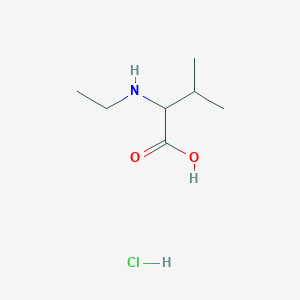

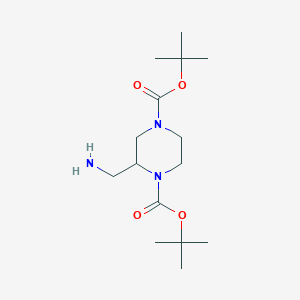

The empirical formula of “this compound” is C8H13BN2O3 . The molecular weight is 196.01 . The SMILES string representation is OB(O)c1ccnn1C2CCCCO2 .Chemical Reactions Analysis

“this compound” can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via formation of C-C bonds . It can also be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 74-78°C . The storage temperature is 2-8°C .Scientific Research Applications

Synthesis and Characterization

The compound 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid and its derivatives are used in the synthesis and structural characterization of various silylated or germylated pyrazoleboronic acids. These compounds have been synthesized through sequential lithiation/silylation and lithiation/boronation processes. The presence of –SiMe2OH or –SiPh2OH groups in these boronic acids is a result of Si–H bond activation initiated by the boron Lewis acid center. This process, which is facilitated by water, can lead to products containing –Si–OH or –Si–O–Si– groups. The synthesized compounds have been characterized by 1H and 13C NMR spectroscopy and X-ray crystallography, indicating their potential for diverse chemical applications (Durka et al., 2015).

Pyrazole Derivatives and Polymer Structures

Another significant application involves the study of pyrazole derivatives of diborane(4), exploring the assumption that neutral Boron Pyrazole species exist in a polymeric structure. This research highlights the potential of these compounds to form complexes with varied functionalities, suggesting their utility in creating complex polymeric materials and enhancing the understanding of boron chemistry (Brock et al., 1988).

Synthetic Methodologies and Chemical Reactions

The compound is also pivotal in developing novel synthetic methodologies, such as the green protection of pyrazole, which enables large-scale, one-pot pyrazole derivatization. This approach has led to the highly efficient synthesis of various alkylpyrazoles and the exploration of thermal isomerization and deprotection of tetrahydropyranylpyrazoles. Such methodologies demonstrate the compound's importance in advancing synthetic organic chemistry, offering more sustainable and efficient paths for synthesizing biologically active molecules (Ahmed & Mezei, 2015).

Transition-Metal-Free Reactions

Research on transition-metal-free reactions of boronic acids, including this compound, underscores its role in substrate-controlled stereoselective conjugate addition. This metal-free approach provides a novel pathway for synthesizing polysubstituted tetrahydropyrans, showcasing the compound's utility in organic synthesis without relying on transition metals. These developments signify a step towards more environmentally friendly and accessible synthetic methods in chemical research (Roscales et al., 2013).

Safety and Hazards

Future Directions

The future directions of “1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid” could involve its use in the synthesis of more complex organic compounds. Its use in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via formation of C-C bonds and in the synthesis of darolutamide derivatives as potential androgen receptor inhibitors suggests potential applications in pharmaceutical research and development.

Mechanism of Action

Target of Action

It has been used in the synthesis of darolutamide derivatives, which are potential androgen receptor inhibitors .

Mode of Action

This compound can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of carbon-carbon bonds . This suggests that it may interact with its targets by forming covalent bonds, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

Given its use in the synthesis of potential androgen receptor inhibitors, it may be involved in the androgen signaling pathway .

Result of Action

Its role in the synthesis of potential androgen receptor inhibitors suggests that it may contribute to the inhibition of androgen receptor activity .

Biochemical Analysis

Biochemical Properties

It is known to be used as a reactant in the Suzuki coupling reaction for the preparation of heteroaryl scaffolds via formation of C-C bond . It is also used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .

Molecular Mechanism

It is known to participate in Suzuki coupling reactions, which involve the formation of carbon-carbon bonds

Properties

IUPAC Name |

[2-(oxan-2-yl)pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O3/c12-9(13)7-4-5-10-11(7)8-3-1-2-6-14-8/h4-5,8,12-13H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRADCPLKXBTOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1C2CCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675068 | |

| Record name | [1-(Oxan-2-yl)-1H-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105511-68-9 | |

| Record name | B-[1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105511-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Oxan-2-yl)-1H-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B1532317.png)

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid](/img/structure/B1532324.png)

![tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate](/img/structure/B1532336.png)